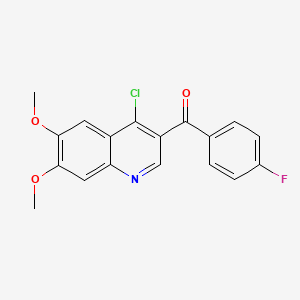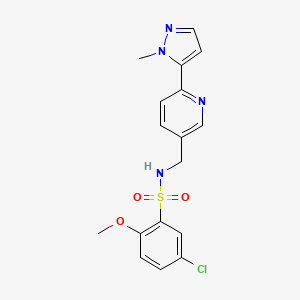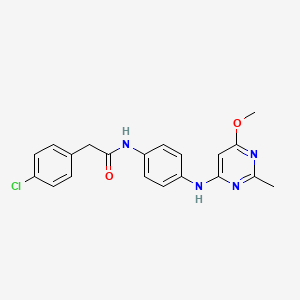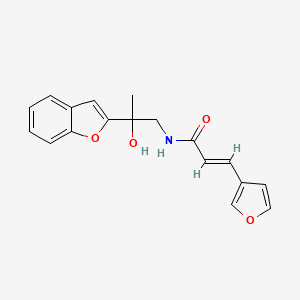
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: is a quinoline derivative with a fluorophenyl group attached to its core structure. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-6,7-dimethoxyquinoline as the core structure.
Reaction Steps: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where (4-fluorophenyl)boronic acid or (4-fluorophenyl)chloroformate is used as the acylating agent.
Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
作用机制
Target of Action
The primary target of this compound is the c-KIT kinase . The c-KIT kinase is a type of protein kinase that plays a crucial role in cell signaling, growth, and differentiation .
Mode of Action
The compound acts as a type II c-KIT kinase inhibitor . It binds to the kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound primarily affects the c-KIT mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and survival. By inhibiting c-KIT kinase, the compound disrupts these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the strong inhibition of cell proliferation and the induction of apoptosis . These effects are primarily observed in cells that rely on c-KIT mediated signaling pathways for growth and survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . It’s noted that the compound is insoluble in water , which could influence its pharmacokinetic properties and therapeutic efficacy. Furthermore, the compound should be stored in a cool place, away from oxidizing agents for stability .
化学反应分析
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
科学研究应用
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: has several scientific research applications:
Medicine: It is studied for its potential antimalarial, antimicrobial, and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and catalysts.
相似化合物的比较
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: is compared with other similar compounds such as:
Quinoline Derivatives: These compounds share the quinoline core but differ in substituents and functional groups.
Fluorinated Benzofurans: These compounds contain fluorine atoms and benzofuran rings, offering different biological activities.
Chloroquinazolines: These compounds have similar chloro and methoxy groups but differ in the quinazoline core structure.
Uniqueness: The presence of both chloro and methoxy groups on the quinoline ring, along with the fluorophenyl group, gives this compound unique chemical and biological properties.
属性
IUPAC Name |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-15-7-12-14(8-16(15)24-2)21-9-13(17(12)19)18(22)10-3-5-11(20)6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNADIDPYPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)


![9-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-9H-carbazole](/img/structure/B2894530.png)



![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2894536.png)

![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)

![Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2894543.png)
![N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide](/img/structure/B2894544.png)

